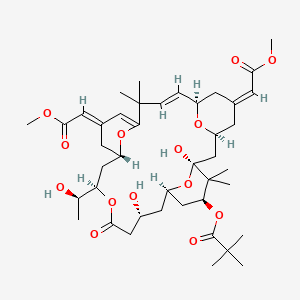
Bryostatin 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bryostatin 16 is a natural product found in Bugula neritina with data available.
Wissenschaftliche Forschungsanwendungen
HIV/AIDS Eradication
Bryostatin has shown promise in potentially transformative therapies for HIV/AIDS. Analogues of bryostatin have been synthesized to effectively induce latent HIV activation in vitro, showing potencies similar to or better than bryostatin itself. These analogues are significantly more potent in inducing latent HIV expression than the current clinical candidate, prostratin (DeChristopher et al., 2012).
Cancer Treatment
Bryostatins, particularly bryostatin-1, are potent protein kinase C (PKC) agonists with significant antineoplastic activity against various cancer types. Their anticancer activity has been established in both preclinical and clinical studies. Bryostatins can sensitize some resistant cells to chemotherapy agents and have been tested in combination therapies with vaccines (Kollar et al., 2014). Additionally, bryostatins have been identified as promising agents in anticancer drug design and treatment, primarily based on modulation of PKC (Pettit et al., 2002).
Alzheimer's Disease Treatment
Bryostatin 1, a PKC activator, has shown potential in treating Alzheimer’s disease. It has been found to reverse synaptic loss and facilitate synaptic maturation in animal models of Alzheimer’s, and clinical trials have reported improvements in cognitive functions in Alzheimer's patients (Nelson et al., 2017).
Stroke and Brain Injury
In studies involving aged rats, bryostatin treatment after acute ischemic stroke led to improved survival, reduced infarct volume, and enhanced neurological function. These findings suggest its potential in reducing brain injury and improving stroke outcomes (Tan et al., 2013).
Immunomodulatory Functions
Bryostatin-1 has been identified as a Toll-like receptor 4 (TLR-4) ligand, inducing unique cytokines and chemokines in dendritic cells. This indicates its potential in activating innate immunity and could be used to prevent HIV-1 infection or treat inflammatory diseases mediated by Th1 cells (Ariza et al., 2010).
Eigenschaften
Produktname |
Bryostatin 16 |
|---|---|
Molekularformel |
C42H62O14 |
Molekulargewicht |
790.9 g/mol |
IUPAC-Name |
[(1S,3S,5Z,7R,8E,13E,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18+/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1 |
InChI-Schlüssel |
QMDQQCXRPALIRV-KPIQITSKSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |
Kanonische SMILES |
CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |
Synonyme |
bryostatin 16 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



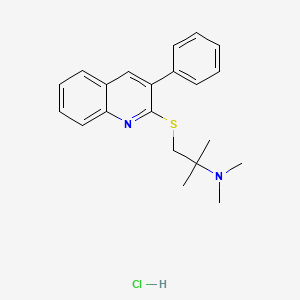
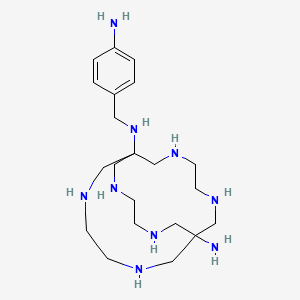
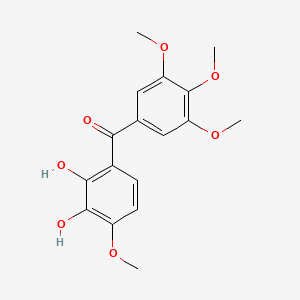
![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)

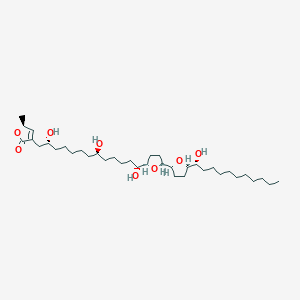

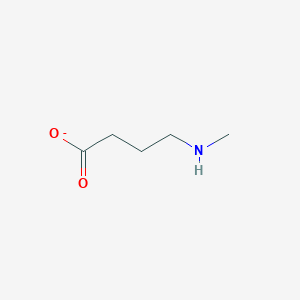

![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)

![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
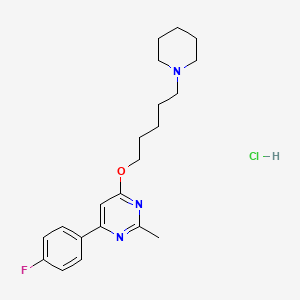
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)